

comparative analysis of different YEATS4 chemical probes

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Compound of Interest

Compound Name: YEATS4 binder-1

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A Comparative Analysis of Chemical Probes for the Epigenetic Reader YEATS4

For Researchers, Scientists, and Drug Development Professionals

The YEATS4 (Glioma-Amplified Sequence 41 or GAS41) protein, a reader of histone acetylation, has emerged as a significant target in oncology and other therapeutic areas due to its role in chromatin remodeling, transcriptional regulation, and DNA repair. The development of potent and selective chemical probes for YEATS4 is crucial for dissecting its biological functions and validating it as a therapeutic target. This guide provides a comparative analysis of current chemical probes targeting YEATS4, offering a summary of their performance based on available experimental data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

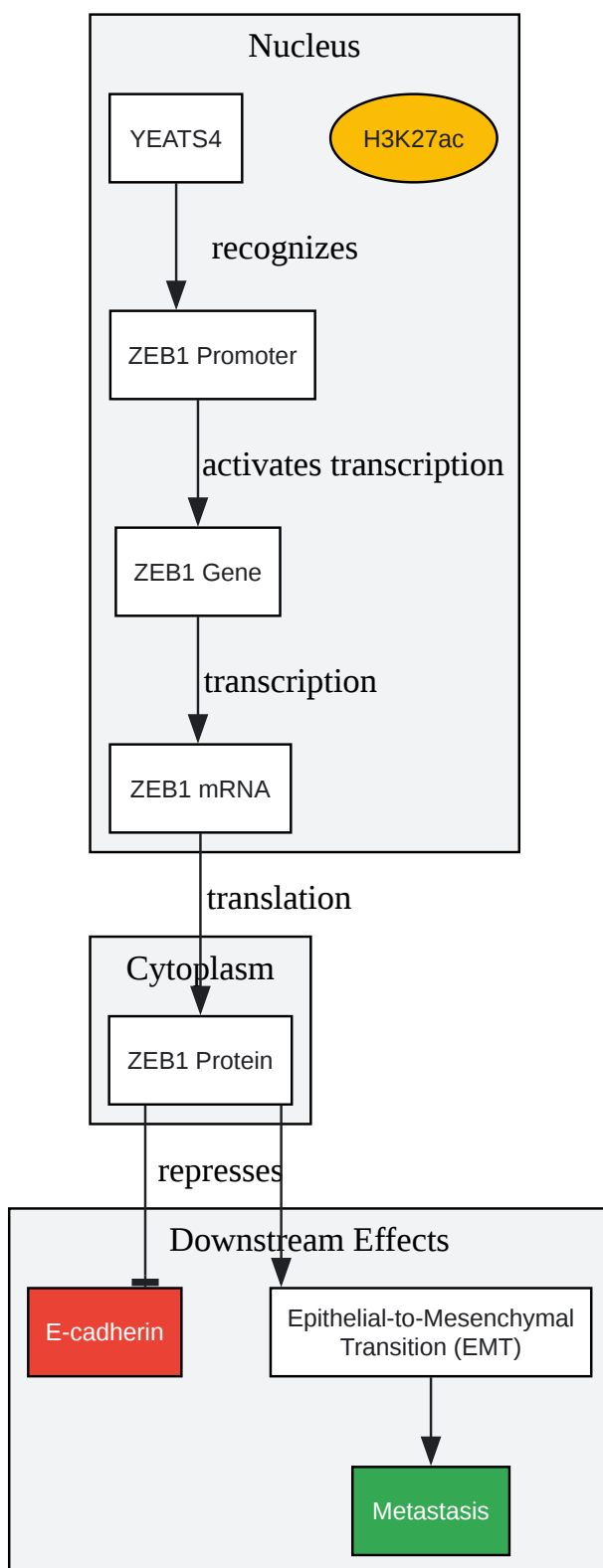
Performance Comparison of YEATS4 Chemical Probes

The following table summarizes the quantitative data for key chemical probes targeting the YEATS4 domain. The probes "Compound 4d" and "Compound 4e" represent a significant advancement in the field, demonstrating high potency and selectivity for YEATS4. In contrast, "SGC-iMLLT" serves as a valuable negative control for studying YEATS4, given its high selectivity for other YEATS family members (MLLT1/YEATS1 and MLLT3/YEATS3).^{[1][2][3][4][5]}

Probe Name	Target(s)	Binding Affinity (Ki) for YEATS4	Selectivity over other YEATS domains	Cellular Target Engagement (NanoBRET IC50)
Compound 4d	YEATS4	33 nM[2][5]	>10-fold over YEATS1, 2, and 3[2]	170 nM[2]
Compound 4e	YEATS4	37 nM[1][5]	>15-fold over YEATS1, 2, and 3[1]	300 nM[1]
SGC-iMLLT	MLLT1/3	>10 μ M[4][5]	Highly selective for MLLT1/3	Not active on YEATS4

Signaling Pathway of YEATS4 in Breast Cancer

YEATS4 has been implicated in the progression of breast cancer by promoting epithelial-to-mesenchymal transition (EMT) and metastasis. One of the key mechanisms involves the regulation of ZEB1 transcription. YEATS4 recognizes histone H3 lysine 27 acetylation (H3K27ac) marks at the ZEB1 promoter, leading to transcriptional activation of ZEB1. ZEB1, a key EMT transcription factor, then represses the expression of epithelial markers like E-cadherin and induces the expression of mesenchymal markers, ultimately promoting cell migration and invasion.[6]

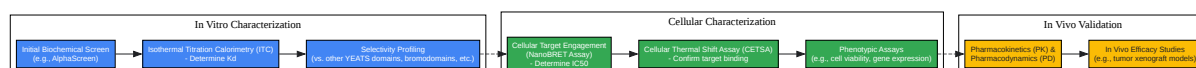


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Caption: YEATS4-mediated regulation of ZEB1 transcription and its role in promoting EMT and metastasis in breast cancer.

Experimental Workflow for Chemical Probe Characterization

The identification and validation of a chemical probe involve a series of experiments to determine its potency, selectivity, and cellular activity. The following diagram illustrates a general workflow for characterizing chemical probes like those for YEATS4.



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Caption: A generalized experimental workflow for the discovery and validation of a chemical probe.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of YEATS4 chemical probes.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (dissociation constant, K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH , and entropy ΔS) of the interaction between a chemical probe and the YEATS4 protein.

Methodology:

- **Protein and Compound Preparation:** Recombinant YEATS4 protein is purified and dialyzed into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The chemical probe is

dissolved in the same buffer to minimize heat of dilution effects.

- **ITC Instrument Setup:** The ITC instrument is thoroughly cleaned and equilibrated to the desired temperature (e.g., 25°C).
- **Loading the Sample Cell and Syringe:** The sample cell is loaded with the YEATS4 protein solution (typically at a concentration of 10-20 μ M). The injection syringe is loaded with the chemical probe solution at a concentration 10-20 times higher than the protein concentration.
- **Titration:** A series of small, precise injections of the chemical probe solution into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
- **Data Analysis:** The raw data, a series of heat spikes for each injection, is integrated to determine the heat released or absorbed per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the K_d , n , ΔH , and ΔS .

NanoBRET™ Cellular Target Engagement Assay

Objective: To quantify the engagement of a chemical probe with YEATS4 within living cells.

Methodology:

- **Cell Line Preparation:** A suitable human cell line (e.g., HEK293T) is transiently transfected with a plasmid encoding for YEATS4 fused to NanoLuc® luciferase.
- **Cell Plating:** The transfected cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and incubated to allow for protein expression.
- **Compound Treatment:** The cells are treated with a serial dilution of the chemical probe.
- **Addition of Fluorescent Tracer:** A cell-permeable fluorescent tracer that binds to YEATS4 is added to the cells.
- **BRET Measurement:** The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer)

emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

- Data Analysis: The BRET ratio is plotted against the concentration of the chemical probe. The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the tracer from YEATS4.[7][8][9][10][11]

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